



Technical Guide: Understanding the Pharmacokinetics of Selective HDAC6 Inhibitors

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Compound of Interest		
Compound Name:	Hdac6-IN-34	
Cat. No.:	B12364367	Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Hdac6-IN-34". Therefore, this technical guide utilizes data from well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, Ricolinostat (ACY-1215) and CKD-506, as representative examples to illustrate the principles of pharmacokinetic analysis for this class of compounds. The data and methodologies presented herein are drawn from published preclinical and clinical studies on these specific agents.

Introduction to HDAC6 and its Inhibitors

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent enzyme belonging to the Class IIb family of HDACs. Unlike other HDACs, which mainly target histone proteins within the nucleus to regulate gene expression, HDAC6 possesses two catalytic domains and primarily deacetylates non-histone proteins.[1][2] Key substrates of HDAC6 include α-tubulin, a component of microtubules, and the chaperone protein Hsp90.[3] Through its enzymatic activity, HDAC6 is involved in numerous cellular processes such as cell migration, protein trafficking and degradation, and the stress response.[2]

Given its role in various pathologies, including cancer and inflammatory diseases, HDAC6 has emerged as a promising therapeutic target.[2][4] Selective HDAC6 inhibitors are being developed to modulate these pathways with potentially fewer side effects than pan-HDAC inhibitors, which can cause toxicities like nausea, diarrhea, and cardiac issues.[4] A thorough understanding of the pharmacokinetic (PK) profiles of these selective inhibitors is critical for their successful development, guiding dose selection and predicting their therapeutic window.



This guide provides an in-depth look at the pharmacokinetic properties of representative HDAC6 inhibitors, supported by experimental data and methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters for Ricolinostat (ACY-1215) and CKD-506 from preclinical and clinical studies.

Preclinical Pharmacokinetics in Mice

Table 1: Pharmacokinetic Parameters of Ricolinostat (ACY-1215) in Mouse Plasma[5][6]

Parameter	5 mg/kg (Intravenous)	10 mg/kg (Oral)	30 mg/kg (Oral)
Cmax (ng/mL)	-	1350 ± 210	3450 ± 430
Tmax (hr)	-	0.25	0.5
AUCo-t (ng·hr/mL)	985 ± 125	536 ± 68	1420 ± 180
AUC ₀ -inf (ng·hr/mL)	1010 ± 130	550 ± 72	1460 ± 195
t1/2 (hr)	1.8 ± 0.2	1.2 ± 0.15	1.5 ± 0.2
Bioavailability (F%)	-	54.4%	48.4%

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of CKD-506 in NZB/W F1 Mice[7]

Parameter	10 mg/kg (Intraperitoneal)	25 mg/kg (Intraperitoneal)	50 mg/kg (Intraperitoneal)
Cmax (ng/mL)	358.3 ± 89.2	875.4 ± 195.6	1985.7 ± 450.1
Tmax (hr)	0.5	0.5	0.5
AUC ₀₋₂₄ hr (ng·hr/mL)	2050.8 ± 412.3	4850.2 ± 980.5	10250.6 ± 2100.7
t ₁ / ₂ (hr)	~10	~10	~10



Data presented as mean \pm standard deviation. Half-life ($t_1/2$) was estimated from graphical data.

Clinical Pharmacokinetics in Healthy Volunteers

Table 3: Pharmacokinetic Insights for CKD-506 in Healthy Volunteers (Single and Multiple Ascending Doses)[8]

Parameter	Observation
Absorption (Tmax)	Rapidly absorbed, with median Tmax between 0.5 - 1.0 hour post-dose.
Steady State	Reached on Day 6 for once-daily (QD) dosing.
Accumulation	Minimal accumulation observed, with a mean ratio (Rac) of 1.05 to 1.30.
Exposure	Plasma exposure was found to be relatively dose-proportional.
Pharmacodynamics	Dose-dependent increase in acetylated α-tubulin in CD3+ T cells and monocytes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies.

Preclinical Pharmacokinetic Study of Ricolinostat (ACY-1215) in Mice

- Objective: To determine the pharmacokinetic profile and bioavailability of Ricolinostat in mice following intravenous and oral administration.[5][6]
- Animal Model: Male ICR mice.
- Dosing:



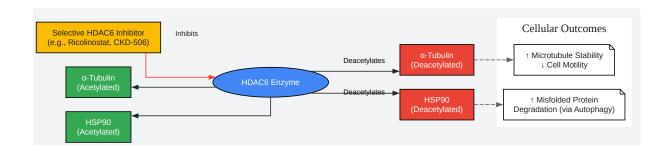
- Intravenous (IV): A single dose of 5 mg/kg was administered.[5][6]
- Oral (PO): Single doses of 10 mg/kg and 30 mg/kg were administered by gavage.[5][6]
- Sample Collection: Blood samples were collected from the tail vein at specified time points into heparinized tubes. Plasma was separated by centrifugation.
- Analytical Method:
 - Sample Preparation: Plasma samples were prepared using a protein precipitation method with acetonitrile. Cilostazol was used as the internal standard (IS).[5][6]
 - Instrumentation: An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system was used for the quantitative analysis of Ricolinostat in plasma.[5][6]
 - Validation: The bioanalytical method was validated for linearity, precision, accuracy, matrix effect, and recovery. The standard curve was linear over the range of 0.5 to 1,000 ng/mL.
 [5][6]

Preclinical Pharmacokinetic Study of CKD-506 in Mice

- Objective: To evaluate the pharmacokinetic profile of CKD-506 in a mouse model of systemic lupus erythematosus.[7]
- Animal Model: NZB/W F1 mice.[7]
- Dosing:
 - Intraperitoneal (IP): Single doses of 10, 25, and 50 mg/kg were administered.
- Sample Collection: Plasma samples were collected at various time points post-injection to measure drug concentration.
- Analytical Method: While the specific analytical method was not detailed in the provided abstract, such studies typically employ LC-MS/MS for sensitive and specific quantification of the drug in a biological matrix.[8]



Visualizations: Pathways and Workflows HDAC6 Signaling and Inhibition Pathway

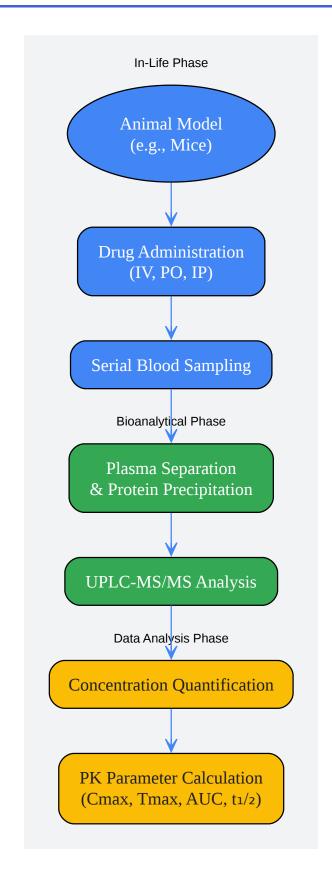


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Caption: Mechanism of HDAC6 inhibition and its downstream effects.

Experimental Workflow for Preclinical Pharmacokinetic Study





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